2-Amino-N-cyclopropylpropanamide hydrochloride
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Overview
Description
2-Amino-N-cyclopropylpropanamide hydrochloride is a synthetic compound with the molecular formula C6H13ClN2O. . This compound is characterized by the presence of an amino group and a cyclopropyl group attached to a propanamide backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with a suitable propanamide derivative under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amino function, followed by deprotection to yield the desired compound . The reaction is usually carried out in the presence of a catalyst such as Amberlyst-15 in ethanol at elevated temperatures (40-45°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to yield amine derivatives with different substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-N-cyclopropylpropanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase (HDAC), making it a potential anticancer agent.
2-Amino-N,N-dimethylacetamide hydrochloride: Used in various chemical synthesis applications due to its unique reactivity.
Uniqueness
2-Amino-N-cyclopropylpropanamide hydrochloride stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in the design of novel therapeutic agents and in various chemical synthesis applications.
Biological Activity
2-Amino-N-cyclopropylpropanamide hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by the presence of an amino group and a cyclopropyl moiety, exhibits various biological activities that are significant for drug development and biochemical research.
- Molecular Formula : C6H13ClN2O
- Molecular Weight : 150.64 g/mol
- Appearance : White crystalline solid, soluble in water
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Research indicates that it may act as an enzyme inhibitor or modulator, although detailed pathways remain an area of ongoing investigation.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes, which is crucial for its potential therapeutic applications. The inhibition mechanisms may involve:
- Competitive Inhibition : Binding to the active site of enzymes.
- Non-competitive Inhibition : Binding to an allosteric site, altering enzyme activity.
Protein Interaction Modulation
The compound has been investigated for its ability to interact with various proteins, influencing their functional dynamics. This interaction is essential for understanding its role in cellular signaling pathways and potential therapeutic effects.
Case Studies
-
Inhibition of Enzyme Activity :
- A study focused on the inhibition of a specific enzyme related to cancer proliferation showed that this compound significantly reduced enzyme activity in vitro, suggesting its potential as a cancer therapeutic agent.
-
Modulation of Receptor Activity :
- Research indicated that this compound could modulate receptor activity in neuronal cells, impacting neurotransmitter release and suggesting a role in neurological disorders.
-
Antimicrobial Properties :
- Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antibiotic agent.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
2-Amino-N-cyclopropylpropanamide | Enzyme inhibition, protein modulation | Cyclopropyl group enhances binding |
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide | Dual inhibitory activity against Bcr-Abl and HDAC | Known anticancer properties |
2-Amino-N,N-dimethylacetamide hydrochloride | Used in chemical synthesis | Distinct reactivity profile |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves the reaction of cyclopropylamine with a suitable propanamide derivative under controlled conditions. The use of bases such as sodium hydroxide facilitates nucleophilic substitution reactions, yielding high-purity products suitable for research and industrial applications.
Industrial Production Methods
In industrial settings, continuous flow reactors are employed to optimize reaction conditions, enhancing yield and purity. This method allows for better control over parameters such as temperature and pressure, making it suitable for large-scale production.
Properties
IUPAC Name |
2-amino-N-cyclopropylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4(7)6(9)8-5-2-3-5;/h4-5H,2-3,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUFHKXUMYILKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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